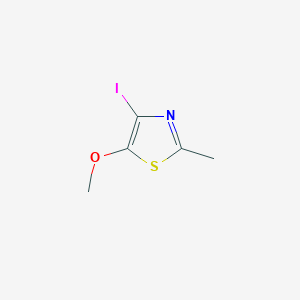
4-Iodo-5-methoxy-2-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-5-methoxy-2-methyl-1,3-thiazole is a heterocyclic compound that contains iodine, methoxy, and methyl groups attached to a thiazole ring Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methoxy-2-methyl-1,3-thiazole typically involves the iodination of a precursor thiazole compound. One common method involves the reaction of 5-methoxy-2-methyl-1,3-thiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-5-methoxy-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 4-substituted-5-methoxy-2-methyl-1,3-thiazoles.
Oxidation: Formation of 4-iodo-5-formyl-2-methyl-1,3-thiazole or 4-iodo-5-carboxy-2-methyl-1,3-thiazole.
Reduction: Formation of 4-iodo-5-methoxy-2-methyl-1,3-dihydrothiazole.
Applications De Recherche Scientifique
4-Iodo-5-methoxy-2-methyl-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antifungal, or anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-Iodo-5-methoxy-2-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding. The methoxy and methyl groups can influence the compound’s lipophilicity and overall bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-5-methoxy-2-methyl-1,3-oxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.
4-Iodo-5-methoxy-2-methyl-1,3-imidazole: Similar structure but with an additional nitrogen atom in the ring.
4-Iodo-5-methoxy-2-methyl-1,3-isoxazole: Similar structure but with an oxygen atom and an additional nitrogen atom in the ring.
Uniqueness
4-Iodo-5-methoxy-2-methyl-1,3-thiazole is unique due to the presence of both sulfur and iodine atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to its oxygen or nitrogen analogs. The sulfur atom in the thiazole ring can participate in unique interactions with biological targets, making it a valuable scaffold in drug design.
Propriétés
Formule moléculaire |
C5H6INOS |
|---|---|
Poids moléculaire |
255.08 g/mol |
Nom IUPAC |
4-iodo-5-methoxy-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H6INOS/c1-3-7-4(6)5(8-2)9-3/h1-2H3 |
Clé InChI |
YQDVUWDGDYHRQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)
![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
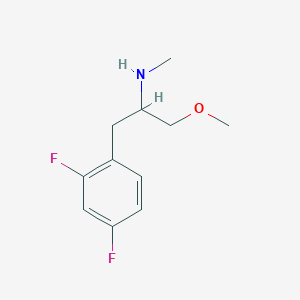
amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)

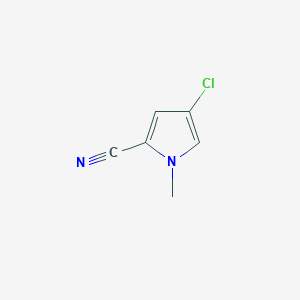
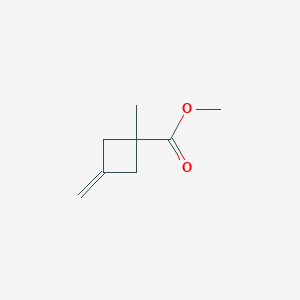
aminehydrochloride](/img/structure/B13559089.png)
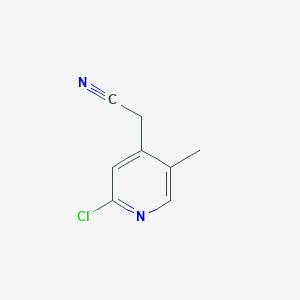
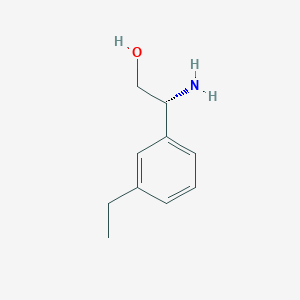
![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
